N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-chlorophenyl)urea
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Overview
Description
N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(4-chlorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(4-chlorophenyl)urea typically involves the following steps:
Formation of the 1,3-benzodioxole ring: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Alkylation: The 1,3-benzodioxole ring is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Urea Formation: The alkylated benzodioxole is reacted with 4-chlorophenyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(4-chlorophenyl)urea may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(4-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the urea moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Reduced forms of the urea derivative.
Substitution: Substituted phenyl derivatives with various nucleophiles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(4-chlorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(4-chlorophenyl)urea can be compared with other similar compounds to highlight its uniqueness:
N-allyl-N’-(1,3-benzodioxol-5-yl)urea: Similar structure but with an allyl group instead of the ethyl group.
N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-[2-(1H-imidazol-1-yl)-6-yl]urea: Contains an imidazole ring, offering different biological activities.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Indole derivatives with a benzodioxole ring, studied for their anticancer properties.
These comparisons help in understanding the distinct chemical and biological properties of N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(4-chlorophenyl)urea and its potential advantages over other related compounds.
Properties
IUPAC Name |
1-[1-(1,3-benzodioxol-5-yl)ethyl]-3-(4-chlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-10(11-2-7-14-15(8-11)22-9-21-14)18-16(20)19-13-5-3-12(17)4-6-13/h2-8,10H,9H2,1H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNIZMIUZMYGKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)NC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49827786 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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